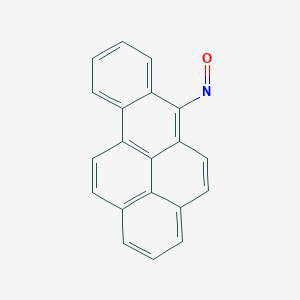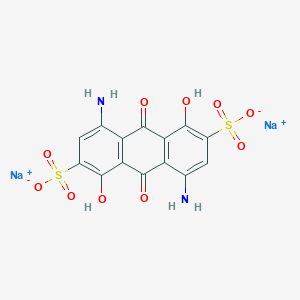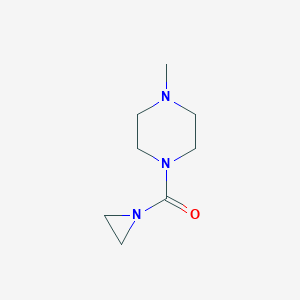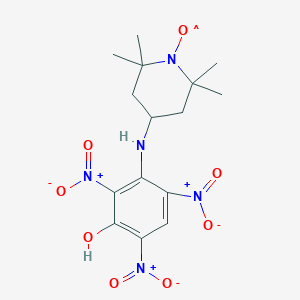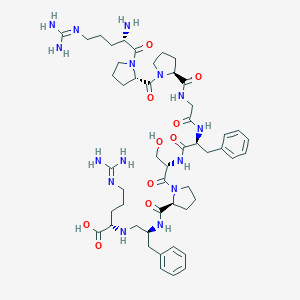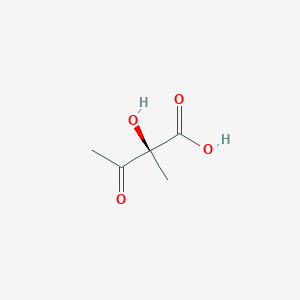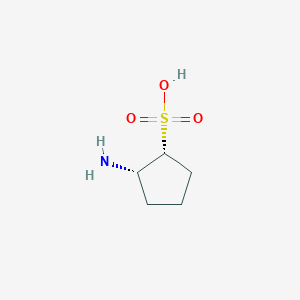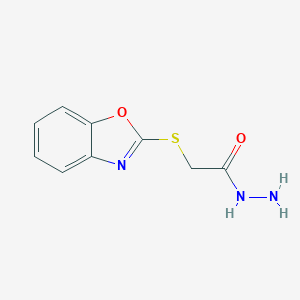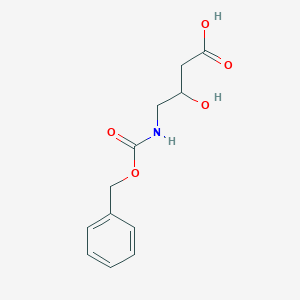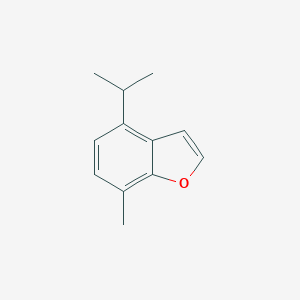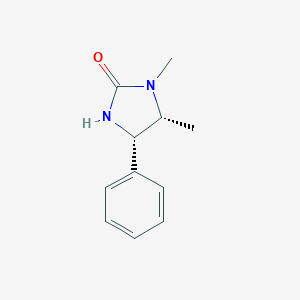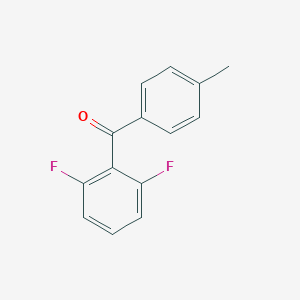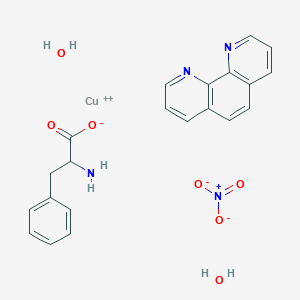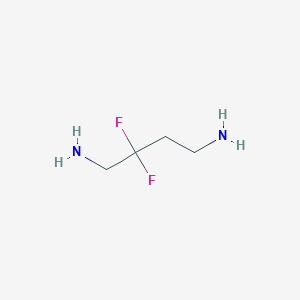
2,2-Difluoroputrescine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoroputrescine is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of putrescine, a polyamine that is involved in various biological processes, including cell growth and differentiation. The addition of two fluorine atoms to putrescine's structure enhances its stability and bioactivity, making it a promising candidate for various applications.
作用機序
The mechanism of action of 2,2-Difluoroputrescine involves its interaction with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines. This results in a decrease in the intracellular levels of polyamines, which are essential for cell growth and proliferation. 2,2-Difluoroputrescine also interacts with the sigma-1 receptor, which is involved in various cellular processes, including cell survival and apoptosis.
生化学的および生理学的効果
2,2-Difluoroputrescine has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, leading to a decrease in their proliferation and survival. It also enhances the activity of the immune system by stimulating the production of cytokines and chemokines. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2,2-Difluoroputrescine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits high bioactivity, making it an effective tool for studying various cellular processes. However, its limitations include its potential toxicity and the need for further optimization of its synthesis and purification methods.
将来の方向性
There are several future directions for the research on 2,2-Difluoroputrescine. One potential application is in the development of novel antimicrobial agents to combat antibiotic-resistant bacteria. It also has potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis and purification methods. Additionally, its potential toxicity and safety profile need to be thoroughly evaluated before its clinical use.
合成法
The synthesis of 2,2-Difluoroputrescine involves the reaction of putrescine with difluoroacetic anhydride in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
科学的研究の応用
2,2-Difluoroputrescine has been studied extensively for its potential applications in various fields of science. It has been shown to have antimicrobial activity against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. It also exhibits antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.
特性
CAS番号 |
113741-09-6 |
|---|---|
製品名 |
2,2-Difluoroputrescine |
分子式 |
C4H10F2N2 |
分子量 |
124.13 g/mol |
IUPAC名 |
2,2-difluorobutane-1,4-diamine |
InChI |
InChI=1S/C4H10F2N2/c5-4(6,3-8)1-2-7/h1-3,7-8H2 |
InChIキー |
MTNQZXALCORBMF-UHFFFAOYSA-N |
SMILES |
C(CN)C(CN)(F)F |
正規SMILES |
C(CN)C(CN)(F)F |
その他のCAS番号 |
113741-09-6 |
同義語 |
2,2-difluoroputrescine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



